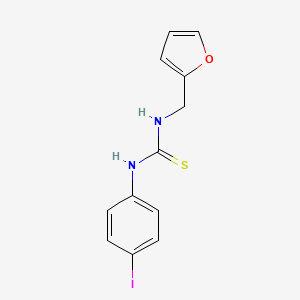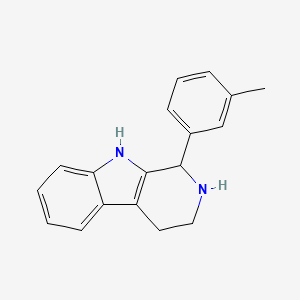
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The specific structure of this compound includes a tetrahydro-beta-carboline core with a 3-methylphenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst.
-
Starting Materials:
- Tryptamine or its derivatives
- 3-Methylbenzaldehyde
-
Reaction Conditions:
- Acid catalyst (e.g., hydrochloric acid, acetic acid)
- Solvent (e.g., ethanol, methanol)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, room temperature to reflux
- Major Products: Oxidized derivatives of the beta-carboline core
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Organic solvents (e.g., ethanol, tetrahydrofuran), room temperature to reflux
- Major Products: Reduced derivatives of the beta-carboline core
-
Substitution:
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Organic solvents, room temperature to reflux
- Major Products: Halogenated derivatives of the beta-carboline core
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Ethanol, methanol, tetrahydrofuran
- Catalysts: Acid catalysts (e.g., hydrochloric acid, acetic acid)
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
-
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
-
Biology:
- Investigated for its antimicrobial properties against various pathogens.
- Studied for its potential neuroprotective effects.
-
Medicine:
- Explored for its anticancer properties and ability to inhibit tumor growth.
- Investigated for its psychoactive effects and potential use in treating neurological disorders.
-
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Studied for its potential applications in material science.
Mecanismo De Acción
1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives:
-
Harmine:
- Similarities: Both compounds belong to the beta-carboline family and exhibit psychoactive properties.
- Differences: Harmine has a different substitution pattern and is more commonly found in natural sources.
-
Harmaline:
- Similarities: Both compounds inhibit monoamine oxidase enzymes and have neuroprotective effects.
- Differences: Harmaline has a different substitution pattern and is more potent in its psychoactive effects.
-
Norharmane:
- Similarities: Both compounds are beta-carbolines and have been studied for their anticancer properties.
- Differences: Norharmane lacks the 3-methylphenyl substituent and has different biological activities.
Comparación Con Compuestos Similares
- Harmine
- Harmaline
- Norharmane
- Tetrahydroharmine
Propiedades
IUPAC Name |
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-5-4-6-13(11-12)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18/h2-8,11,17,19-20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWJYPSOUVXIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline](/img/structure/B4837123.png)
![(6Z)-5-imino-2-(2-methylphenyl)-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4837124.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B4837137.png)
![5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4837143.png)
![3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide](/img/structure/B4837147.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4837157.png)
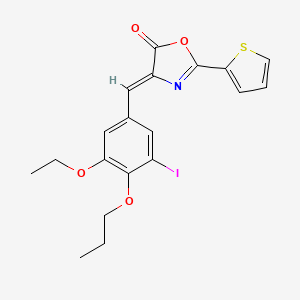
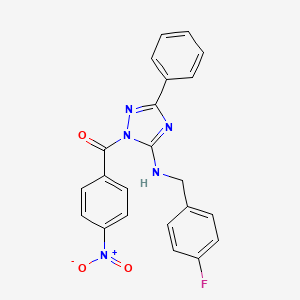

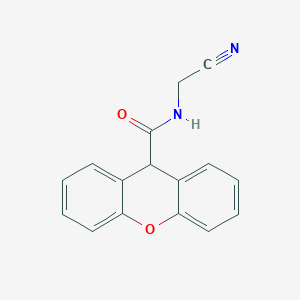

![[1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4837224.png)

